Relevance: Although Sumatriptan doesn't share the core structure of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, it's discussed in the context of migraine treatment alongside other compounds like SSOFRAs, which exhibit structural similarities to the target compound. This suggests a potential therapeutic overlap or shared mechanism of action related to migraine treatment, highlighting the relevance of investigating Sumatriptan in this context. []
Relevance: This compound shares a key structural element with 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide: the N-methyl-piperidin-4-yl group. This shared motif, along with its association with migraine treatment, identifies this compound as structurally related to the target compound within the context of SSOFRA research. []
Compound Description: This compound (3) represents another SSOFRA identified through research efforts to discover agents with improved selectivity over other 5-HT1 receptor subtypes. Notably, it exhibits over 100-fold selectivity for the 5-HT1F receptor compared to 5-HT1A, 5-HT1B, and 5-HT1D receptors. []
Relevance: This SSOFRA is structurally related to 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide due to the presence of the 3-(1-methyl-4-piperidinyl) group within its structure. This shared structural feature, along with its classification as an SSOFRA, underscores its relevance in the context of the target compound's research, particularly regarding potential applications in migraine treatment. []
Compound Description: This compound possesses a novel hydrate and polymorph form. Its chemical structure includes a pteridinyl ring system linked to a benzamide moiety. Notably, the benzamide portion contains the N-(1-methyl-4-piperidinyl) group. [, ]
Relevance: The presence of the N-(1-methyl-4-piperidinyl)benzamide moiety directly links this compound to 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. While the remaining structures differ, the shared moiety suggests potential similarities in their binding properties or pharmacological profiles. [, ]
Compound Description:11C-MP4B is a PET radioligand used to assess butyrylcholinesterase (BuChE) activity in the human brain. Research has focused on evaluating its radiation dosimetry in humans using different data acquisition protocols. []
Relevance: While 11C-MP4B differs significantly from 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in its overall structure, it shares the 1-methyl-4-piperidinyl group. This shared motif suggests potential similarities in their binding affinities or interactions with certain biological targets. []
Compound Description: R 31 833 is a potent analgesic compound with an ED50 of 0.00032 mg/kg, making it significantly more potent than morphine. It exhibits a structure characterized by a piperidine ring substituted with various groups, including a phenylamino moiety. [, ]
Relevance: While not a direct structural analogue, R 31 833 shares the core piperidine ring system with 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. Notably, both compounds feature an N-substituted piperidine ring, indicating potential similarities in their pharmacological properties, particularly regarding analgesic effects. [, ]
Compound Description: R 30 730 is a highly potent analgesic, exhibiting 4521 times the potency of morphine at its peak effect. It has a rapid onset of action and a relatively short duration, comparable to fentanyl. []
Relevance: Both R 30 730 and 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide share a common structural motif: an N-substituted piperidine ring. Despite differences in the specific substituents, this shared feature suggests potential similarities in their pharmacological profiles, particularly regarding potential analgesic properties. []
Compound Description: R 32 792 is another analgesic compound in the series of N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides. []
Relevance: Similar to the target compound, R 32 792 also contains an N-substituted piperidine ring. This structural similarity, along with its potent analgesic activity, makes it relevant in understanding the structure-activity relationships of 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, particularly for potential pain management applications. []
Compound Description: R 33 352 belongs to the same series of potent analgesics as R 32 792 and R 30 730, characterized by an N-substituted piperidine ring. It has the shortest duration of action among the fentanyl derivatives tested. []
Relevance: The presence of the N-substituted piperidine core in R 33 352, a characteristic shared with 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, highlights a structural connection. This shared motif suggests that R 33 352 could offer insights into the structure-activity relationship of compounds featuring this structural element, particularly regarding potential analgesic properties and duration of action. []
Astemizole
Compound Description: Astemizole (51) is an antihistaminic compound that targets the histamine H1 receptor. It exhibits long-lasting antihistamine effects in guinea pigs and was selected for clinical investigation based on its promising preclinical profile. []
Compound Description: Astemizole, while having a different pharmacological target, shares the N-(4-piperidinyl) structural motif with 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. This suggests that variations around this core structure can lead to compounds with diverse biological activities. []
Compound Description: This compound is a derivative of N-(4-piperidinyl)(dihydrobenzofuran or dihydro-2H-benzopyran)carboxamide. It exhibits gastrointestinal motility stimulating properties and is potentially useful for treating gastrointestinal motility disorders. []
Relevance: This compound and 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide belong to the broader class of N-(4-piperidinyl) derivatives. This shared structural element, despite differences in other parts of the molecule, suggests a potential for overlapping pharmacological activities, particularly those related to gastrointestinal motility. []
2-[(4-Chlorophenoxy)methyl]benzimidazoles
Compound Description: A series of 2-[(4-chlorophenoxy)methyl]benzimidazoles were designed and synthesized as selective neuropeptide Y (NPY) Y1 receptor antagonists for potential antiobesity treatment. The structure-activity relationship study identified the importance of the (4-chlorophenoxy)methyl group at the C-2 position and various piperidinylalkyl groups at the N-1 position for Y1 receptor affinity. []
Relevance: While not directly analogous, these compounds and 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)butanamide share the presence of a phenoxymethyl group and a piperidine ring. Despite differences in the core structure and substitution patterns, these shared features highlight the importance of these motifs in medicinal chemistry for interacting with biological targets. []
Compound Description: Terflavoxate (Rec 151 2053) is a basic ester of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid (MFCA), developed as an alternative to flavoxate with improved stability and potentially higher potency. It possesses good spasmolytic activity and was considered a candidate for preclinical development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.